![molecular formula C10H14O B1267113 1-(Bicyclo[2.2.2]oct-5-en-2-yl)ethanone CAS No. 40590-77-0](/img/structure/B1267113.png)
1-(Bicyclo[2.2.2]oct-5-en-2-yl)ethanone
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Overview
Description
1-(Bicyclo[2.2.2]oct-5-en-2-yl)ethanone is a chemical compound with the CAS Number: 40590-77-0 . It has a molecular weight of 150.22 . The IUPAC name for this compound is 1-(bicyclo[2.2.2]oct-5-en-2-yl)ethanone .
Synthesis Analysis
The synthesis of compounds similar to 1-(Bicyclo[2.2.2]oct-5-en-2-yl)ethanone has been explored in various studies . For instance, the rearrangement of 4-substituted bicyclo[2.2.2]oct-2-enyl-5-selenophenyl esters under radical-generating conditions initially generates a bicyclo[2.2.2]oct-5-en-2-yl radical .Molecular Structure Analysis
The InChI code for 1-(Bicyclo[2.2.2]oct-5-en-2-yl)ethanone is 1S/C10H14O/c1-7(11)10-6-8-2-4-9(10)5-3-8/h2,4,8-10H,3,5-6H2,1H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
1-(Bicyclo[2.2.2]oct-5-en-2-yl)ethanone has a density of 1.0±0.1 g/cm3 . Its boiling point is 224.8±29.0 °C at 760 mmHg . The compound is in liquid form .Scientific Research Applications
Creation of Photo-Cured Polyimide Films
This compound is used in the preparation of photo-cured cycloaliphatic polyamic ester, which is then converted into polyimide films. These films are known for their thermal stability and are used in electronics and aerospace industries .
Solid-Phase Synthesis Linker
1-(Bicyclo[2.2.2]oct-5-en-2-yl)ethanone: can act as a linker in solid-phase synthesis, particularly in the synthesis of oligonucleotides. This application is crucial in the field of genetic engineering and drug development .
Safety and Hazards
properties
IUPAC Name |
1-(2-bicyclo[2.2.2]oct-5-enyl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-7(11)10-6-8-2-4-9(10)5-3-8/h2,4,8-10H,3,5-6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPPGEPODNBLBTG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CC2CCC1C=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00299871 |
Source
|
Record name | 1-(bicyclo[2.2.2]oct-5-en-2-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00299871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Bicyclo[2.2.2]oct-5-en-2-yl)ethanone | |
CAS RN |
40590-77-0 |
Source
|
Record name | 40590-77-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133388 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(bicyclo[2.2.2]oct-5-en-2-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00299871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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